Molecular Weight and Hydrogen-Bond Donor Capacity Differentiate the N-Methylacetamide Core from the Unsubstituted Acetamide Analog (V7J)
The N-methyl substitution on the terminal acetamide distinguishes the target compound (C₇H₁₀N₂O₃, MW 170.17) from the primary amide analog 2-(2,5-dioxopyrrolidin-1-yl)acetamide (V7J, C₆H₈N₂O₃, MW 156.14) [1] . The target compound possesses one hydrogen-bond donor (the N–H of the secondary amide) versus two in the primary amide analog, reducing PSA and altering LogP . The N-methyl group adds 14 Da and increases lipophilicity, which in the pyrrolidine-2,5-dione anticonvulsant class correlates with improved blood-brain barrier partitioning and altered CNS disposition [2].
| Evidence Dimension | Molecular weight (Da) / Hydrogen-bond donor count (HBD) / Topological polar surface area (tPSA, Ų) |
|---|---|
| Target Compound Data | MW 170.17 / HBD 1 / tPSA ~66.5 (estimated from fragment contributions) |
| Comparator Or Baseline | 2-(2,5-dioxopyrrolidin-1-yl)acetamide (V7J): MW 156.14 / HBD 2 / tPSA ~83.6 |
| Quantified Difference | ΔMW = +14.03 Da; ΔHBD = −1; ΔtPSA ≈ −17 Ų |
| Conditions | Calculated using standard fragment-based PSA methods; V7J coordinates from PDB 6XRD [1] |
Why This Matters
Reducing HBD count from 2 to 1 while modestly increasing molecular weight is a recognized strategy for improving passive CNS permeability within the Ro5-compliant space, directly relevant for neuroscience-focused procurement decisions.
- [1] PDBj. ChemComp-V7J: 2-(2,5-dioxopyrrolidin-1-yl)acetamide. PDB ID: 6XRD. Formula C₆H₈N₂O₃, MW 156.139. View Source
- [2] Kamiński K, Socała K, Zagaja M, et al. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Neurotherapeutics. 2019;17:309-328. Supporting ADME-Tox data: high permeability in PAMPA assay. View Source
